molecular formula C14H13FN4O B6579812 7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946324-86-3

7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6579812
CAS RN: 946324-86-3
M. Wt: 272.28 g/mol
InChI Key: VSBJRLIEUPWSCI-UHFFFAOYSA-N
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Description

The compound “7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic molecule. It is likely to be a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These compounds are known to have significant biological activity and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar triazolo[4,3-a]pyrazine derivatives often involves cyclization of intermediate compounds . A method has been suggested that starts from esters of oxalic acid monoamides, which are converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the class of compounds it belongs to. It likely contains a triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a 1,2,4-triazole ring . The “7-(4-fluorophenyl)-3-propyl” part of the name suggests that a 4-fluorophenyl group and a propyl group are attached to this core .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyrazine derivatives. These reactions often involve the formation of intermediate compounds, which are then cyclized to form the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to have a high melting point, as indicated by a similar compound . The presence of a fluorophenyl group and a propyl group may also influence its solubility and reactivity .

Scientific Research Applications

7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been studied for its potential applications in the medical and scientific fields. One of the most promising applications of this compound is as an insecticide. Studies have shown that this compound is effective in killing a variety of insect species, including mosquitoes, cockroaches, and flies. Additionally, this compound has been studied for its potential use as a cancer therapy. Studies have revealed that this compound is able to inhibit the growth of cancer cells in vitro, suggesting that it may be a potential therapeutic agent for the treatment of cancer. In addition, this compound has been studied for its potential use as a neurotransmitter modulator. Studies have shown that this compound is able to modulate the activity of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its availability and ease of synthesis. Additionally, this compound is non-toxic and has a relatively low cost, making it an ideal compound for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not completely water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound is not stable in the presence of strong acids or bases, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the research of 7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one. One of the most promising areas of research is the development of new and improved synthesis methods for this compound. Additionally, further research is needed to investigate the mechanism of action of this compound and its potential applications in the medical and scientific fields. Furthermore, further research is needed to investigate the biochemical and physiological effects of this compound and its potential use as an insecticide. Finally, further research is needed to investigate the advantages and limitations of this compound for laboratory experiments.

Synthesis Methods

7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 4-fluorophenyl isocyanate and 3-propyl-1,2,4-triazole. The reaction is carried out in the presence of an acid catalyst and aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction yields a mixture of the desired product and byproducts, which can be separated by column chromatography. Other methods for the synthesis of this compound include the reaction of 4-fluorophenyl isocyanate with a variety of other triazole derivatives, such as 4-methyl-3-propyl-1,2,4-triazole.

properties

IUPAC Name

7-(4-fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c1-2-3-12-16-17-13-14(20)18(8-9-19(12)13)11-6-4-10(15)5-7-11/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBJRLIEUPWSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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